Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate
Overview
Description
Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate is a heterocyclic compound that belongs to the thieno[3,2-d][1,3]oxazine family. This compound is characterized by its unique structure, which includes a thieno ring fused with an oxazine ring, and a carboxylate ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones, which can then be further modified to obtain the desired oxazine derivative . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized using pyrrolidine in toluene with calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, are likely to be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thieno ring or the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidines: These compounds share a similar thieno ring structure but differ in the fused ring system.
Thieno[3,4-b]pyridines: Another class of compounds with a thieno ring, but with different biological activities and chemical properties.
Uniqueness
Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate is unique due to its specific oxazine ring fused with the thieno ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-oxothieno[3,2-d][1,3]oxazine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4S/c1-12-8(11)6-9-4-2-3-14-5(4)7(10)13-6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPXGWLIBANUIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C(=O)O1)SC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856414 | |
Record name | Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379334-58-3 | |
Record name | Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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